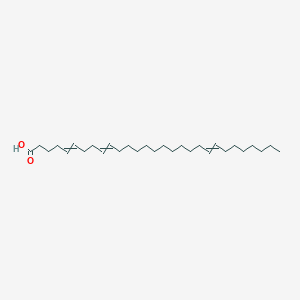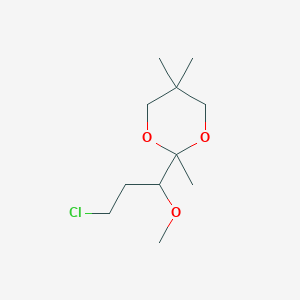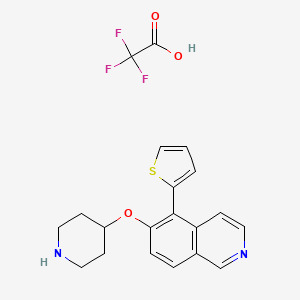phosphanium bromide CAS No. 890136-66-0](/img/structure/B12611416.png)
[(2-Iodo-4,5-dimethoxyphenyl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is a complex organic compound that features a unique combination of iodine, methoxy groups, and a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide typically involves the reaction of 2-iodo-4,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triphenylphosphonium group.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for constructing complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery and development.
Industry
In industry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can be used in the production of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with cellular components. The iodine and methoxy groups can participate in further chemical reactions, leading to the formation of bioactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Chloro-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Fluoro-4,5-dimethoxyphenyl)methylphosphanium bromide
Uniqueness
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. This makes it particularly valuable in synthetic chemistry for creating novel compounds with unique properties.
Propriétés
Numéro CAS |
890136-66-0 |
|---|---|
Formule moléculaire |
C27H25BrIO2P |
Poids moléculaire |
619.3 g/mol |
Nom IUPAC |
(2-iodo-4,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25IO2P.BrH/c1-29-26-18-21(25(28)19-27(26)30-2)20-31(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-19H,20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QMVBZRSNLCPVFC-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)

![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)

![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)




